5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
MMV665807 is an experimental compound that belongs to the class of salicylanilides. It has shown significant activity against various pathogens, including those responsible for mycetoma and echinococcosis . This compound is being explored for its potential in drug repurposing, particularly in the treatment of neglected tropical diseases .
Preparation Methods
The synthetic routes and reaction conditions for MMV665807 are not extensively detailed in the available literature. it is known that MMV665807 was obtained from the open-access Medicines for Malaria Venture (MMV) Malaria Box . The compound is synthesized through standard organic synthesis techniques, involving the formation of the salicylanilide structure . Industrial production methods for MMV665807 have not been explicitly documented, as it is still in the experimental stage.
Chemical Reactions Analysis
MMV665807 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s activity is independent of redox chemistry, as indicated by its effectiveness against pathogens without a nitro group.
Substitution Reactions: Common reagents and conditions for these reactions are not specified in the literature.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of MMV665807 is not fully understood. studies suggest that it interferes with essential biological processes in pathogens. For instance, it has been observed to cause structural alterations in protoscoleces, indicating a distinct mode of action compared to other drugs like praziquantel . The compound’s activity is independent of redox chemistry, suggesting that it targets different molecular pathways .
Comparison with Similar Compounds
MMV665807 is compared with other similar compounds, particularly within the salicylanilide class:
Niclosamide: Both MMV665807 and niclosamide are salicylanilides, but MMV665807 lacks a nitro group, making its activity independent of redox chemistry.
Monepantel: MMV665807 and monepantel have shown significant activity against Echinococcus multilocularis metacestode vesicles.
MMV665807’s uniqueness lies in its distinct mode of action and its potential for treating neglected tropical diseases without relying on redox chemistry .
Biological Activity
5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, with a molecular formula of C14H9ClF3NO2 and a molecular weight of 315.67 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- CAS Number : 1580-42-3
- Molecular Structure : The compound features a chloro group, a hydroxy group, and a trifluoromethyl group on its phenyl rings, contributing to its unique biological properties.
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has been investigated for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurotransmission processes.
Inhibition Studies
- Enzyme Inhibition : The compound has shown competitive inhibition with IC50 values reported in the range of 42.08 μM to 64.44 μM against AChE and BuChE. This suggests that the presence of the trifluoromethyl group enhances its inhibitory potency compared to other derivatives without this substituent .
- Structure-Activity Relationship : The substitution patterns on the aniline ring significantly affect biological activity. Studies indicate that the trifluoromethyl group at the para position increases potency for inhibiting serotonin uptake and enhances interaction with target enzymes due to improved electronic properties .
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, indicating potential therapeutic applications in diseases associated with oxidative damage .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria have been reported, showcasing comparable efficacy to standard antibiotics like ceftriaxone .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves cell cycle arrest at the S phase, leading to increased levels of lactate dehydrogenase (LDH), suggesting cytotoxic effects .
- Neuroprotective Effects : In models of neurodegenerative diseases, compounds structurally related to this compound have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of AChE activity .
Data Tables
Biological Activity | IC50 Value (μM) | Target Enzyme |
---|---|---|
AChE Inhibition | 42.08 | Acetylcholinesterase |
BuChE Inhibition | 53.46 | Butyrylcholinesterase |
Antioxidant Activity | N/A | Free Radical Scavenging |
Antimicrobial Activity (MIC) | 40-50 | Various Bacterial Strains |
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMVIBKEICGPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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